3,4-Difluoro-4'-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

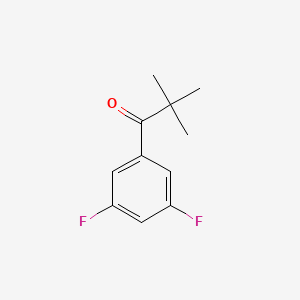

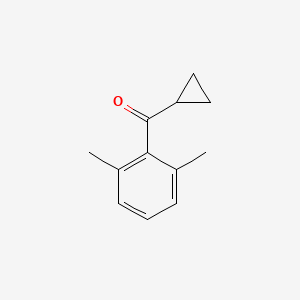

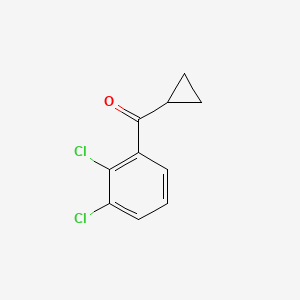

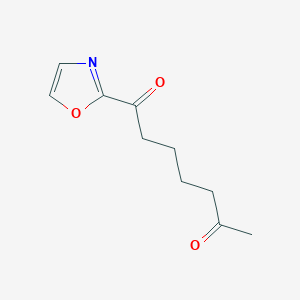

“3,4-Difluoro-4’-pyrrolidinomethyl benzophenone” is a heterocyclic organic compound . Its IUPAC name is (3,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular formula of “3,4-Difluoro-4’-pyrrolidinomethyl benzophenone” is C18H17F2NO . Its molecular weight is 301.33 . The canonical SMILES representation is C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F .Physical And Chemical Properties Analysis

The boiling point of “3,4-Difluoro-4’-pyrrolidinomethyl benzophenone” is 411.3ºC at 760 mmHg . Its flash point is 202.5ºC . The density is 1.231g/cm³ .Applications De Recherche Scientifique

Environmental Impact and Risk Assessment

Benzophenone-3 (BP-3), a common benzophenone derivative, is extensively utilized in sunscreens and various consumer products. Its pervasive use has led to environmental contamination, raising concerns about its ecological impact, particularly in aquatic ecosystems. Studies reveal that BP-3 is lipophilic, photostable, bioaccumulative, and can be absorbed through oral and dermal routes. It transforms into metabolites like benzophenone-1 (BP-1), benzophenone-8 (BP-8), and 2,3,4-trihydroxybenzophenone (THB) in vivo. BP-3 and its derivatives have been detected in water, soil, sediments, sludge, and biota, with its major sources being human recreational activities and wastewater treatment plant effluents. Moreover, BP-3 has been found in human urine, serum, and breast milk. Despite the environmental concentrations being generally lower than the predicted no effect concentration (PNEC), the levels in wastewater influents raise concern. This underscores the need for further research on environmental monitoring and the potential long-term impact on aquatic ecosystems (Kim & Choi, 2014).

Chemical UV-filter Safety

The safety of benzophenone derivatives, specifically benzophenone-3 (BP-3) used in organic sunscreens, cosmetics, and personal care products, is a subject of debate. BP-3 can penetrate the bloodstream, blood-brain barrier, and blood-placental barrier after topical application. It is associated with reproductive toxicity, abnormal fetal development, endocrine system disruption, and neurotoxicity in animal models. However, human studies are limited and inconclusive. As a result, there's a recommendation for cautious use of BP-3-containing products by pregnant women, children, and adolescents (Wnuk et al., 2021).

Flavouring Substance Safety

Potential Drug and Lead Compounds

Polyisoprenylated benzophenones from the Clusiaceae family have exhibited significant biological properties, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. These compounds are being studied for their potential as cancer treatment drugs and lead compounds. They influence gene transcription in cancer cells, affect the Akt/mTOR stress pathway, and display high antioxidant capacity. Polyisoprenylated benzophenones have also been developed as non-nucleoside reverse transcriptase inhibitors (NNRTI) to treat drug-resistant HIV-1 (Acuña et al., 2009).

Photoaffinity Labeling in Structural Biology

Benzophenone is used in photoaffinity labeling (PAL) for structural biology studies. It's one of the most commonly used photoreactive groups due to its efficacy in studying the organization of biological systems. PAL is applied in various fields including potential drug targets identification, transport processes, G-protein-coupled receptors interactions, and structural changes in nicotinic acetylcholine receptors (Vodovozova, 2007).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAQRLIZIIEDHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642770 |

Source

|

| Record name | (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-91-5 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.